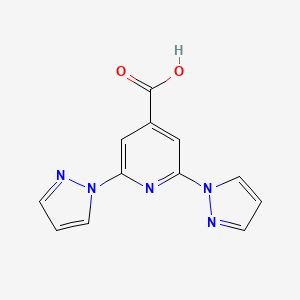

2,6-di(1H-pyrazol-1-yl)isonicotinic acid

Description

Contextual Overview of N-Heterocyclic Ligands in Coordination Chemistry

N-heterocyclic ligands are organic molecules containing nitrogen atoms within a ring structure that are of paramount importance in the field of coordination chemistry. The design and synthesis of these ligands are pivotal for developing transition metal complexes with specific chemical and physical properties. nih.gov The versatility of N-heterocyclic ligands stems from their varied electronic and steric characteristics, which can be finely tuned to influence the behavior of the metal center they coordinate to. mdpi.com This tunability allows for the creation of metal complexes with applications in diverse areas such as catalysis, materials science, and medicinal chemistry. mdpi.comunistra.fr

These ligands can act as 'spectators', providing a stable coordination environment that allows the metal center to perform its function, or they can actively participate in reactions. unistra.fr The electronic properties of the metal, such as its oxidation state and redox activity, can be modulated by the ligand framework. mdpi.com Furthermore, the three-dimensional arrangement of ligands around a metal ion dictates the coordination geometry, which is a key determinant of the complex's reactivity and physical characteristics. mdpi.com The ability of these ligands to form stable complexes with a wide range of transition metals has made them indispensable tools for chemists. researchgate.netresearchgate.net

The 2,6-Bis(pyrazol-1-yl)pyridine (bpp) Ligand Family and its Derivatives

Within the vast class of N-heterocyclic ligands, the 2,6-bis(pyrazol-1-yl)pyridine (bpp) family is a widely recognized and extensively studied group. mdpi.comnih.gov These molecules are prized for their robust tridentate N-donor framework, which means they bind to a metal center through three nitrogen atoms, providing a stable, pincer-like grip. mdpi.comresearchgate.net The parent bpp ligand consists of a central pyridine (B92270) ring substituted at the 2 and 6 positions with pyrazol-1-yl groups. researchgate.net

A key feature of the bpp family is the ease with which its structure can be modified, particularly at the 4-position of the central pyridine ring. mdpi.comnih.gov This site allows for the introduction of a wide array of functional groups, from simple alkyl groups to more complex systems like extended aromatic rings or redox-active units. mdpi.comnih.gov These modifications enable the fine-tuning of the ligand's electronic and steric properties, which in turn influences the properties of the resulting metal complexes. researchgate.net The versatility and modular nature of the bpp scaffold have led to its use in a broad range of applications, including the development of materials with interesting magnetic, optical, and electronic properties. mdpi.comnih.govresearchgate.net

Significance of Carboxylate Functionalization in bpp-Type Ligands: Focusing on 2,6-di(1H-pyrazol-1-yl)isonicotinic acid

The introduction of a carboxylate (-COOH) group into the bpp framework represents a significant functionalization strategy, leading to ligands such as this compound (often abbreviated as bppCOOH). mdpi.com This modification, where the carboxylate is typically placed at the 4-position of the pyridine ring, imparts several advantageous properties to the ligand. mdpi.comnih.gov

The carboxylate group can act as an additional coordination site, allowing the ligand to bridge multiple metal centers and facilitating the formation of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com This bridging capability is crucial for constructing extended, multidimensional structures. Furthermore, the carboxylate group can participate in hydrogen bonding, which plays a critical role in directing the self-assembly of molecules in the solid state and can significantly influence the properties of the resulting materials. rsc.org For example, in an iron(II) complex with bppCOOH, hydrogen bonding between the carboxylate groups leads to a linear network of complexes, which in turn affects its magnetic properties, resulting in a spin-crossover (SCO) compound. rsc.org Carboxylate groups can also serve as anchoring points to surfaces, a property utilized in applications like dye-sensitized solar cells (DSSCs). mdpi.com

Research Scope and Academic Relevance of this compound

The compound this compound (bppCOOH) is of considerable academic interest due to the unique combination of a tridentate N-donor site and a versatile carboxylate functional group. mdpi.com Its research scope is primarily focused on materials science and coordination chemistry, with specific applications being actively explored.

One major area of research is in the field of spin-crossover (SCO) materials . Combining bppCOOH with iron(II) results in the formation of the complex Fe(bppCOOH)₂₂, which exhibits an abrupt spin transition at a high temperature (around 380 K). rsc.org This behavior, where the magnetic state of the material changes in response to temperature, is highly sought after for applications in molecular switches and data storage devices. The presence of the carboxylate group is crucial, as it facilitates a hydrogen-bonded network that influences this SCO behavior. rsc.org

Another significant application is in photovoltaics , specifically in dye-sensitized solar cells (DSSCs). A heteroleptic ruthenium(II) complex incorporating the bppCOOH ligand has been investigated as a sensitizer (B1316253). mdpi.com In this context, the bppCOOH ligand contributes to the complex's ability to absorb visible light, while the carboxylate group serves to anchor the complex to the TiO₂ surface of the solar cell, which is essential for efficient electron transfer. mdpi.com

The ability of bppCOOH to act as a building block for coordination polymers and metal-organic frameworks (MOFs) is also a key area of study. nih.gov The dual functionality of the tridentate nitrogen core and the carboxylate linker allows for the construction of complex, multidimensional architectures with potential applications in catalysis and gas storage.

Interactive Data Table: Research Applications of this compound

| Research Area | Metal Ion | Key Finding | Application | Reference |

|---|---|---|---|---|

| Spin-Crossover (SCO) | Iron(II) | Forms Fe(bppCOOH)₂₂, showing an abrupt spin transition at ~380 K due to hydrogen-bonded networks. | Molecular Switches, Data Storage | rsc.org |

| Photovoltaics (DSSCs) | Ruthenium(II) | Used in a sensitizer complex, [Ru(bppCOOH)(dcbpyH₂)Cl]Cl, to enhance visible light absorption and anchor to TiO₂. | Dye-Sensitized Solar Cells | mdpi.com |

| Coordination Polymers | Various | Acts as a linker to form 1D, 2D, or 3D networks. | Catalysis, Gas Storage | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O2/c18-12(19)9-7-10(16-5-1-3-13-16)15-11(8-9)17-6-2-4-14-17/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABBIGVHMABWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=CC(=N2)N3C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Di 1h Pyrazol 1 Yl Isonicotinic Acid and Precursors

Initial Synthetic Pathways to 2,6-Di(pyrazol-1-yl)isonicotinic Acid Methyl Ester

The initial strategies for synthesizing the core structure of 2,6-di(pyrazol-1-yl)isonicotinic acid focus on first constructing the methyl ester derivative. This approach protects the carboxylic acid functionality during the often harsh conditions of cross-coupling reactions and allows for a final, straightforward hydrolysis step to yield the desired acid.

Copper(I)-Catalyzed Cross-Coupling Approaches

The formation of the crucial C-N bonds between the pyridine (B92270) ring and the two pyrazole (B372694) moieties is commonly achieved through copper(I)-catalyzed cross-coupling reactions, often referred to as Ullmann condensations. In this approach, a dihalogenated pyridine derivative is reacted with pyrazole in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), and a base. The base, typically a strong one like sodium hydride or potassium carbonate, is essential for deprotonating the pyrazole, forming the pyrazolate anion which then acts as the nucleophile. The copper catalyst facilitates the substitution of the halogen atoms on the pyridine ring with the pyrazolate.

The reaction is typically carried out in a high-boiling point solvent, such as dimethylformamide (DMF) or diglyme, to provide the necessary thermal energy to overcome the activation barrier of the coupling process. The choice of catalyst, base, solvent, and temperature is critical for achieving high yields and minimizing side products.

Role of Methyl-2,6-dibromoisonicotinate as a Key Precursor

Methyl-2,6-dibromoisonicotinate serves as a vital precursor in these synthetic pathways. The bromine atoms at the 2 and 6 positions of the pyridine ring are excellent leaving groups for nucleophilic aromatic substitution and cross-coupling reactions. Their reactivity is generally higher than that of their chloro-analogs, allowing the coupling reaction to proceed under more accessible conditions. The methyl ester at the 4-position (isonicotinate) provides the foundational structure for the final carboxylic acid group. This ester functionality is relatively stable under the coupling conditions but can be readily hydrolyzed in a subsequent step.

Table 1: Typical Reaction Conditions for Copper-Catalyzed Synthesis

| Parameter | Condition |

|---|---|

| Precursor | Methyl-2,6-dibromoisonicotinate |

| Reagent | Pyrazole |

| Catalyst | Copper(I) Iodide (CuI) |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 120-150 °C |

Hydrolytic Conversion to 2,6-di(1H-pyrazol-1-yl)isonicotinic acid

Once the methyl 2,6-di(1H-pyrazol-1-yl)isonicotinate has been successfully synthesized, the final step is the conversion of the methyl ester to the carboxylic acid. This is achieved through a standard hydrolysis reaction, most commonly saponification. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a solvent like methanol (B129727) or ethanol. The mixture is typically heated under reflux to ensure the complete conversion of the ester.

During this process, the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. The reaction is driven to completion by the formation of this stable salt. Following the saponification, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid (HCl). This protonates the carboxylate salt, causing the desired this compound to precipitate out of the solution, from which it can be isolated by filtration. The rate of hydrolysis can be influenced by the electronic effects of the substituents on the pyrazole rings. researchgate.net

Alternative Synthetic Routes Utilizing Isonicotinic Acid Derivatives

To enhance synthetic efficiency and utilize different starting materials, alternative routes have been developed. These methods often begin with other isonicotinic acid derivatives, such as those with chloro or hydroxyl leaving groups.

Synthesis from 2,6-Dichloro-isonicotinic Acid Methyl Ester

An important alternative pathway involves the use of 2,6-dichloro-isonicotinic acid or its methyl ester as the starting material. nih.gov While chloro atoms are generally less reactive leaving groups than bromo atoms, their use can be advantageous due to the lower cost and often greater availability of chlorinated starting materials. The synthesis of the terdentate ligands has been reported to be improved when using 2,6-dichloro-4-carboxypyridine compared to the dibromo precursor.

The reaction conditions for the coupling of 2,6-dichloro-isonicotinic acid derivatives with pyrazole are similar to those for the dibromo-analogues but may require slightly higher temperatures or longer reaction times to achieve comparable yields. The choice between the dichloro and dibromo precursors often depends on a balance of precursor availability, cost, and reactivity.

Citrazinic Acid (2,6-dihydroxyisonicotinic acid) as a Starting Material in Related Syntheses

A highly effective and common strategy for synthesizing related 2,6-di(pyrazol-1-yl)pyridine structures utilizes citrazinic acid (2,6-dihydroxyisonicotinic acid) as an inexpensive and readily available starting material. epfl.chresearchgate.net This multi-step synthesis first requires the conversion of the hydroxyl groups into better leaving groups.

The synthesis proceeds in two main stages:

Chlorination: Citrazinic acid is first converted into 2,6-dichloro-isonicotinic acid. This is typically achieved by heating citrazinic acid with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-dimethylaniline. d-nb.info

Nucleophilic Substitution: The resulting 2,6-dichloro-isonicotinic acid (or its ester, if esterified) is then subjected to a nucleophilic substitution reaction with pyrazole. This step is analogous to the pathways described above, where the chloro groups are displaced by pyrazolate anions to form the final this compound.

This route is particularly valuable for large-scale synthesis due to the low cost of citrazinic acid. wikipedia.org

Table 2: Comparison of Synthetic Precursors

| Precursor | Key Features | Synthetic Steps |

|---|---|---|

| Methyl-2,6-dibromoisonicotinate | High reactivity of bromo leaving groups. | Direct coupling with pyrazole. |

| 2,6-Dichloro-isonicotinic Acid | More cost-effective precursor; improved synthesis reported. | Direct coupling with pyrazole. |

| Citrazinic Acid | Inexpensive, widely available starting material. | 2 steps: Chlorination followed by coupling with pyrazole. |

Preparation of 2,6-Dichloro-isonicotinic acid

The synthesis of 2,6-dichloro-isonicotinic acid is a key step in the preparation of various derivatives, including this compound. A common and effective method for the preparation of 2,6-dichloro-isonicotinic acid involves the chlorination of citrazinic acid. chemicalbook.comgoogle.com This process transforms the dihydroxy-substituted pyridine core of citrazinic acid into the corresponding dichloro-substituted analogue.

The reaction is typically carried out using a chlorinating agent in the presence of a catalyst. google.com One established procedure involves the reaction of citrazinic acid with a chlorinating agent like phosphorus oxychloride (POCl₃) or triphosgene, often in the presence of a phase transfer catalyst such as tetraethylammonium (B1195904) chloride or tetramethylammonium (B1211777) chloride ((CH₃)₄NCl). chemicalbook.comgoogle.com

A general experimental procedure involves suspending citrazinic acid and tetraethylammonium chloride in an excess of phosphorus oxychloride. chemicalbook.com The reaction mixture is then heated for an extended period, for instance, at 130 °C for 18 hours, followed by a further increase in temperature to 145 °C for 2 hours to ensure the completion of the reaction. chemicalbook.com Upon cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice. chemicalbook.com

The product, 2,6-dichloro-isonicotinic acid, is then isolated from the aqueous mixture by extraction with an organic solvent, such as ethyl acetate. chemicalbook.com The combined organic phases are dried over an anhydrous drying agent like magnesium sulfate (B86663) and concentrated under reduced pressure to yield the final product as a white solid. chemicalbook.com This synthetic route has been reported to provide a high yield of the desired product, around 89%. chemicalbook.com The identity and purity of the synthesized 2,6-dichloro-isonicotinic acid can be confirmed by analytical techniques such as ¹H NMR spectroscopy. chemicalbook.com

The following table summarizes the key parameters for a typical synthesis of 2,6-dichloro-isonicotinic acid from citrazinic acid:

| Parameter | Value | Reference |

| Starting Material | Citrazinic acid | chemicalbook.com |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | chemicalbook.com |

| Catalyst | Tetraethylammonium chloride | chemicalbook.com |

| Temperature | 130 °C, then 145 °C | chemicalbook.com |

| Reaction Time | 18 hours, then 2 hours | chemicalbook.com |

| Work-up | Quenching with ice, extraction with ethyl acetate | chemicalbook.com |

| Product Form | White solid | chemicalbook.com |

| Yield | 89% | chemicalbook.com |

Derivatization and Functionalization Strategies of 2,6 Di 1h Pyrazol 1 Yl Isonicotinic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyridine (B92270) ring is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups through well-established organic transformations. These modifications are instrumental in altering solubility, providing anchor points for surface attachment, and building more complex molecular architectures.

Esterification of the carboxylic acid group in 2,6-di(1H-pyrazol-1-yl)isonicotinic acid and its derivatives is a key strategy for molecular engineering. This transformation modifies the ligand's electronic properties and provides a route to introduce further functionalities. Standard esterification procedures, such as reaction with an alcohol under acidic conditions (e.g., using H₂SO₄) or conversion of the carboxylic acid to an acyl chloride followed by reaction with an alcohol, are commonly employed. rsc.org

A practical application of this strategy involves creating ligands with specific tethering capabilities. For instance, derivatives of the 2,6-di(1H-pyrazol-1-yl)pyridine (bpp) scaffold have been esterified to incorporate functional units like lipoic acid. The synthesis of [2,6-di(pyrazol-1-yl)pyrid-4-yl]methyl (R)-lipoate showcases the conversion of a hydroxymethyl group (a reduced form of the carboxylic acid) into an ester, thereby attaching a redox-active and surface-anchoring lipoate moiety. researchgate.net This approach is vital for grafting the ligand onto surfaces, such as gold nanoparticles or electrodes, for applications in sensor technology or molecular electronics.

Furthermore, the electronic nature of the ester group can influence the properties of the resulting metal complexes. The synthesis of 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine (bpCOOEt₂p) demonstrates how ester groups on the pyrazole (B372694) rings—a related modification—can impact the spin-crossover (SCO) behavior of iron(II) complexes, with the properties being sensitive to solvent molecule inclusion in the crystal lattice. nih.gov Similarly, modifying the central pyridine ring with ethyl carboxylate groups (e.g., bppCOOEt) alters the ligand field strength, which is a critical parameter in designing SCO compounds and luminescent materials. nih.govmdpi.com

| Precursor Compound | Reagent(s) | Ester Product | Purpose of Esterification |

| 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine | (R)-Lipoic acid, DCC, DMAP | [2,6-di(pyrazol-1-yl)pyrid-4-yl]methyl (R)-lipoate | Introduction of a surface-anchoring group |

| This compound | Ethanol, H₂SO₄ (catalyst) | 2,6-di(1H-pyrazol-1-yl)pyridine-4-ethylcarboxylate | Modulation of electronic properties for SCO |

| 2,6-dibromopyridine | Sodium salt of ethyl pyrazole-4-carboxylate | 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine | Introduction of ester groups on pyrazole rings |

The carboxylic acid group of bppCOOH is readily converted into amides, providing a robust method for linking the ligand to other molecules, including biologically relevant ones or other functional units. Amidation is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a primary or secondary amine.

This strategy has been employed to synthesize ligands bearing tether groups for surface functionalization or for building larger supramolecular assemblies. For example, ligands such as 2-[(2,6-di(pyrazol-1-yl)pyridine)-4-carboxamido]acetic acid and 2-[(2,6-di(pyrazol-1-yl)pyridine)-4-carboxamido]propionic acid have been synthesized from the corresponding bpp-carboxylic acid derivative. researchgate.net These amide-linked amino acid appendages can enhance water solubility and provide secondary coordination sites for metal binding.

The versatility of this approach allows for the incorporation of a wide range of functionalities. The amine component can be a simple alkylamine, an amino acid, or a more complex molecule designed for a specific purpose, such as a fluorescent reporter or a bioactive molecule. This modularity makes carboxyl-mediated coupling a cornerstone in the functionalization of bpp-based ligands.

Modifications and Substitutions on Pyrazole Rings

Altering the substituents on the peripheral pyrazole rings offers a powerful method to modulate the steric and electronic environment of the ligand's coordination pocket. These modifications directly influence the properties of the resulting metal complexes.

The introduction of substituents on the pyrazole rings is a common strategy to fine-tune the ligand field strength, which is a critical factor in determining the magnetic and optical properties of transition metal complexes. Typically, these modifications are incorporated by using a substituted pyrazole as a starting material in the ligand synthesis, which is then coupled to a central pyridine core.

For example, reacting a dihalopyridine with a 4-substituted pyrazole, such as ethyl pyrazole-4-carboxylate, yields a bpp ligand with ester groups on the pyrazole rings. researchgate.net These electron-withdrawing groups decrease the electron density on the coordinating nitrogen atoms, weakening the ligand field. In the context of iron(II) spin-crossover complexes, a weaker ligand field can shift the transition temperature (T₁/₂) to lower values. Conversely, electron-donating groups, such as methyl groups, strengthen the ligand field and tend to stabilize the low-spin state.

Direct functionalization of the pyrazole rings on a pre-formed bpp ligand is also possible. A regioselective, one-pot halogenation method allows for the direct bromination or iodination of the C4 position of the pyrazole rings on the bpp core. researchgate.net This yields symmetrically or asymmetrically substituted 4-halo- or 4,4''-dihalo-bpp derivatives. researchgate.net These halogenated ligands are valuable intermediates that can be further functionalized through cross-coupling reactions, providing access to a wide range of derivatives that would be difficult to synthesize by other means.

| Pyrazole Ring Substituent | Method of Introduction | Impact on Ligand Properties |

| -H (unsubstituted) | Standard synthesis | Baseline electronic/steric profile |

| -Br / -I (at C4) | Direct halogenation of bpp core | Provides handle for cross-coupling; electron-withdrawing |

| -COOEt (at C4) | Synthesis from substituted pyrazole | Electron-withdrawing; weakens ligand field |

| -CH₃ (at C3/C5) | Synthesis from substituted pyrazole | Electron-donating; strengthens ligand field; increases steric bulk |

| Aryl groups | Synthesis from substituted pyrazole | Increases steric bulk; tunes electronics via resonance/induction |

Functionalization of the Pyridine Core at the C4 Position

While the carboxylic acid provides a primary functional handle at the C4 position, its replacement or the use of a precursor allows for the introduction of an even broader range of functionalities through carbon-carbon bond-forming reactions.

The Suzuki cross-coupling reaction is a powerful tool for creating C-C bonds, and it can be applied to functionalize the C4 position of the bpp pyridine core. This strategy typically requires the synthesis of a 4-halo-bpp derivative (e.g., 4-bromo- or 4-iodo-2,6-di(pyrazol-1-yl)pyridine) as a precursor. Such precursors can be synthesized from starting materials like 2,6-dibromo-4-iodopyridine.

While direct examples on the bppCOOH system are not prevalent, the high efficiency of Suzuki reactions on analogous heterocyclic systems provides strong evidence for its applicability. For instance, 4'-bromo- and 4'-triflate-terpyridine, which are close structural and electronic analogues of 4-halo-bpp, readily undergo palladium-catalyzed Suzuki cross-coupling with a wide variety of aryl boronic acids to yield 4'-aryl-substituted terpyridines. rsc.org The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or K₃PO₄), and a suitable solvent system like dioxane/water. rsc.orgmdpi.com

This methodology allows for the introduction of various aryl and heteroaryl groups at the C4 position. These extended aromatic systems can be used to tune the photophysical properties of the ligand, create bridging ligands for the construction of coordination polymers, or introduce redox-active moieties. nih.gov The ability to systematically vary the substituent via Suzuki coupling makes it an indispensable tool for designing bpp ligands with precisely tailored functions.

Synthesis of 4-Iodo-2,6-di-pyrazol-1-ylpyridine Intermediates

The synthesis of 4-Iodo-2,6-di(1H-pyrazol-1-yl)pyridine serves as a critical step in the functionalization of the 2,6-di(pyrazol-1-yl)pyridine (bpp) scaffold. This iodinated intermediate is a versatile precursor for introducing a wide array of functional groups at the 4-position of the pyridine ring through various cross-coupling reactions. The synthetic flexibility of the bpp ligand family is a significant advantage, allowing for derivatization at multiple positions on the ligand skeleton. researchgate.net

A common and effective method for the synthesis of bpp derivatives involves the nucleophilic substitution of dihalopyridines with pyrazole. This general approach can be adapted for the synthesis of the 4-iodo intermediate, likely starting from a precursor such as 2,6-dichloro-4-iodopyridine (B1314714) or 2,6-difluoro-4-iodopyridine. The reaction of such a dihalopyridine with two equivalents of pyrazole, typically in the presence of a base, yields the desired 4-Iodo-2,6-di(pyrazol-1-yl)pyridine. This compound is recognized by its CAS number 918959-37-2. bldpharm.comchemicalbook.com The choice of starting materials can be informed by similar syntheses, such as the preparation of 2,6-di(pyrazol-1-yl)-4-carboxypyridine from 2,6-dichloro-4-carboxypyridine, which highlights the viability of this substitution strategy. researchgate.net

The table below outlines the general components for the synthesis of 4-substituted bpp intermediates.

| Component | Role | Example |

| Pyridine Core | The central heterocyclic ring of the ligand. | 2,6-Dihalogenated-4-iodopyridine |

| Nucleophile | The incoming pyrazolyl group. | Pyrazole or a substituted pyrazole |

| Base | Facilitates the deprotonation of pyrazole. | Sodium hydride (NaH), Potassium carbonate (K2CO3) |

| Solvent | Provides the reaction medium. | Dimethylformamide (DMF), Tetrahydrofuran (THF) |

This intermediate is particularly valuable for its ability to undergo palladium- and copper-catalyzed cross-coupling reactions, enabling the extension of the ligand's π-system. wikipedia.org

Development of Extended and Polymeric Ligand Architectures

Building upon versatile intermediates like 4-Iodo-2,6-di(pyrazol-1-yl)pyridine, chemists have developed strategies to construct larger, more complex ligand systems. These extended architectures are designed to bridge multiple metal centers, forming coordination polymers, or to incorporate specific functionalities like redox-active centers and extended aromatic systems for advanced materials applications.

Synthesis of Back-to-Back 2,6-di(pyrazol-1-yl)pyridine Ligands

"Back-to-back" ligands are a class of ditopic ligands that feature two separate tridentate bpp chelating units connected by a linker or spacer. These architectures are of significant interest for the construction of coordination polymers and have untapped potential in spin-crossover research. researchgate.net The design allows for the simultaneous coordination of two different metal centers or the propagation of a polymeric network.

The synthesis of these ligands typically involves the coupling of two bpp units. A strategic approach would utilize a coupling reaction, such as a Suzuki or Ullmann coupling, to link two molecules of a functionalized bpp precursor. For instance, two units of 4-Iodo-2,6-di(pyrazol-1-yl)pyridine could be coupled to a central diboronic acid linker to form a bridged, back-to-back structure. Another approach involves synthesizing ligands with two chelating fragments connected to a central aromatic core, such as 1,4-bis[bis(1H-pyrazol-1-yl)methyl]benzene, which is prepared from terephthalaldehyde (B141574) and pyrazole. researchgate.net These purely organic back-to-back bpp molecules can self-assemble into functional structures like waveguides and nanotubes through π–π interactions and hydrogen bonding. nih.gov

The fundamental components of these ditopic ligands are summarized in the table below.

| Ligand Component | Function | Example Moiety |

| Chelating Unit | Binds to the metal center. | 2,6-di(pyrazol-1-yl)pyridine (bpp) |

| Linker/Spacer | Connects the two chelating units. | Biphenyl, Phenyl, Alkyl chain |

| Terminal Group | Can be used for further functionalization or to tune solubility. | Hydrogen, Alkyl, etc. |

Incorporation of Extended Aromatic Systems and Redox-Active Units

A key strategy for modifying the electronic and photophysical properties of bpp ligands is the incorporation of extended aromatic systems and redox-active units. researchgate.net The Sonogashira cross-coupling reaction is a powerful and widely used method for this purpose, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. wikipedia.org

This reaction is particularly effective when starting with the 4-Iodo-2,6-di(pyrazol-1-yl)pyridine intermediate. wikipedia.org The coupling of this iodo-bpp derivative with various terminal alkynes under palladium and copper catalysis introduces π-conjugated systems directly onto the ligand framework. wikipedia.orgmdpi.comorganic-chemistry.org For example, coupling with phenylacetylene (B144264) or ethynyl-bithiophene extends the aromatic system, which can significantly influence the properties of the resulting metal complexes. researchgate.net

Furthermore, this methodology allows for the introduction of redox-active units. By choosing an alkyne that bears a redox-active group, such as a ferrocenyl or a cobaltocenyl unit, the resulting ligand can impart redox-switchable behavior to its metal complexes. rsc.org The introduction of sulfur-containing groups, such as alkyldisulfanyl moieties, can also influence the electronic character and structural properties of the final complexes. nih.gov

The table below details examples of Sonogashira coupling reactions used to create extended bpp ligands.

| Aryl Halide | Alkyne | Catalysts | Resulting Ligand Feature |

| 4-Iodo-2,6-di(pyrazol-1-yl)pyridine | Phenylacetylene | PdCl2(PPh3)2, CuI | Extended π-conjugation with a phenylalkynyl group. researchgate.net |

| 4-Iodo-2,6-di(pyrazol-1-yl)pyridine | 5-Ethynyl-2,2′-bithiophene | Pd catalyst, Cu co-catalyst | Extended aromatic system with a bithiophene unit. |

| 1,3-Disubstituted-5-chloro-4-iodopyrazole | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | Functionalized pyrazole precursor for ligand synthesis. researchgate.net |

These functionalization strategies underscore the remarkable versatility of the 2,6-di(pyrazol-1-yl)pyridine scaffold in creating tailored ligands for a broad range of applications in materials science and coordination chemistry.

Coordination Chemistry of 2,6 Di 1h Pyrazol 1 Yl Isonicotinic Acid and Its Metal Complexes

Ligand Characteristics and Coordination Modes

The coordination behavior of 2,6-di(1H-pyrazol-1-yl)isonicotinic acid is dictated by the interplay of its constituent heterocyclic rings and the strategically positioned carboxylate group. These features allow for a range of coordination modes and electronic interactions with metal centers.

This compound typically functions as a neutral tridentate N-donor ligand. researchgate.net It coordinates to a metal center through the nitrogen atom of the central pyridine (B92270) ring and one nitrogen atom from each of the two pyrazolyl moieties. researchgate.net This binding mode results in the formation of two five-membered chelate rings, which imparts considerable stability to the resulting metal complexes. The geometry of the ligand enforces a meridional coordination around an octahedral metal center. This tridentate coordination is a hallmark of the broader family of 2,6-di(pyrazol-1-yl)pyridine (1-bpp) ligands, which are known to form stable complexes with a variety of transition metals. researchgate.netbohrium.com

The electronic interaction between this compound and a metal center involves a combination of sigma (σ) donation and pi (π) backbonding. The nitrogen atoms of the pyridine and pyrazole (B372694) rings possess lone pairs of electrons that can be donated to empty d-orbitals on the metal ion, forming strong σ-bonds. This σ-donation is a fundamental aspect of the ligand's ability to form stable coordination complexes.

In addition to σ-donation, the ligand can also participate in π-backbonding, particularly with electron-rich metal centers in low oxidation states. This interaction involves the donation of electron density from filled d-orbitals of the metal into the empty π* anti-bonding orbitals of the pyridine and pyrazole rings. This synergistic bonding mechanism, where the ligand acts as a σ-donor and a π-acceptor, strengthens the metal-ligand bond. The extent of π-backbonding can influence the electronic properties of the complex, including its stability, redox potentials, and spectroscopic features. The ability to modify the substituents on the pyridine and pyrazole rings allows for the fine-tuning of these electronic properties. researchgate.net

The carboxylic acid group at the 4-position of the pyridine ring introduces an additional functional dimension to the ligand's coordination chemistry. While the primary coordination to the metal center typically occurs through the three nitrogen atoms, the carboxylate group can engage in several important secondary interactions. It can participate in intermolecular or intramolecular hydrogen bonding, which can influence the packing of the complexes in the solid state and stabilize specific conformations.

Furthermore, the carboxylate group can act as a coordination site itself, potentially bridging between metal centers to form coordination polymers or metal-organic frameworks (MOFs). Although less common when the tridentate N-donor site is fully occupied, the possibility for carboxylate coordination adds to the structural diversity of the complexes that can be formed with this ligand. The presence of the carboxylate group also provides a handle for further functionalization or for anchoring the metal complexes to surfaces, which is of interest for applications in materials science.

Formation of Metal Complexes with Transition Metals

The versatile coordination properties of this compound and its derivatives make them excellent candidates for the formation of complexes with a wide range of transition metals. The resulting complexes often exhibit interesting magnetic and electronic properties.

Iron(II) complexes with 2,6-di(pyrazol-1-yl)pyridine-type ligands are extensively studied due to their propensity to exhibit spin-crossover (SCO) behavior. researchgate.netbohrium.com This phenomenon involves a transition between a low-spin (LS, S=0) and a high-spin (HS, S=2) electronic state, which can be triggered by external stimuli such as temperature, pressure, or light. The ligand this compound (referred to as 1bppCOOH in some literature) forms [Fe(L)₂]²⁺ type complexes where two ligand molecules coordinate to a central iron(II) ion. bohrium.com

The electronic and steric properties of the substituents on the ligand framework play a crucial role in determining the spin state of the iron(II) center and the characteristics of the SCO. The moderate ligand field strength of the bpp scaffold is a key factor in facilitating this spin transition. nih.gov The introduction of a carboxylic acid group, as in this compound, can influence the SCO properties through its electronic effects and its potential for hydrogen bonding interactions within the crystal lattice. bohrium.com

For instance, heteroleptic iron(II) complexes incorporating 1bppCOOH have been synthesized to fine-tune the SCO properties. In the complex Fe(1bppCOOH)(3bpp-bph)₂, the combination of ligands resulted in a shift of the SCO curve towards room temperature with a hysteresis width of 13 K for the desolvated compound. bohrium.com This demonstrates the potential for rational design of SCO materials by modifying the ligand sphere.

| Complex | Spin-Crossover Behavior | Transition Temperature (T₁/₂) | Hysteresis Width (ΔT) |

|---|---|---|---|

| Fe(1bppCOOH)(3bpp-bph)₂ (desolvated) | Thermal SCO | Shifted towards room temperature | 13 K |

| Fe(1bppCOOH)(1bppCOOEt)₂·0.5Me₂CO | Stabilizes Low-Spin state at room temperature | - | - |

Data for the table was synthesized from research on heteroleptic iron(II) complexes. bohrium.com

Cobalt complexes with pyrazole-based ligands have also been a subject of significant research, with applications ranging from catalysis to materials science. ccsenet.orgresearchgate.net While specific studies on cobalt complexes with this compound are less prevalent in the provided search results, the behavior of cobalt ions with similar 2,6-di(pyrazol-1-yl)pyridine (bpp) ligands provides valuable insights.

Cobalt(II), with its d⁷ electronic configuration, can form both high-spin (S=3/2) and low-spin (S=1/2) complexes in an octahedral geometry. The spin state is determined by the ligand field strength. The tridentate bpp framework can lead to the formation of [Co(L)₂]²⁺ complexes. For example, the five-coordinate complex [Co(bpp)Cl₂] can transform into the six-coordinate [Co(bpp)(MeOH)₃]Cl₂ in the presence of methanol (B129727), indicating the structural adaptability of these systems. researchgate.net

Ruthenium(II) Complexes and their Coordination Environments

The coordination chemistry of this compound with ruthenium(II) is characterized by the ligand's function as a planar, tridentate NNN-donor. researchgate.net This ligand, and its parent compound 2,6-bis(pyrazol-1-yl)pyridine (BPP), readily forms stable complexes with ruthenium, typically resulting in an octahedral coordination environment around the metal center. researchgate.net The reaction of BPP derivatives with ruthenium precursors like RuCl₂(PPh₃)₃ can yield complexes where the NNN ligand occupies three facial or meridional sites. researchgate.net

In these complexes, the central pyridyl nitrogen and the two pyrazolyl nitrogen atoms coordinate to the ruthenium(II) ion. The remaining coordination sites are occupied by other ligands, such as phosphines, hydrides, or chlorides, depending on the reaction conditions and the starting ruthenium precursor. researchgate.netrsc.org For instance, cationic ruthenium(II) complexes bearing a 2,6-bis(pyrazol-3-yl)pyridine ligand have been synthesized and characterized, showing a distorted octahedral geometry. rsc.org The presence of the carboxylic acid group on the isonicotinic acid backbone provides an additional functional site that can influence the complex's solubility and potential for further reactions, such as anchoring to surfaces, without directly participating in the primary coordination sphere of a single metal center. Ruthenium complexes incorporating this type of ligand architecture are of significant interest for their catalytic activities, particularly in transfer hydrogenation reactions where they have been shown to efficiently reduce ketones to alcohols. researchgate.net

Palladium(II) and Other Platinum Group Metal Complexes

Palladium(II), a d⁸ metal ion, typically forms square planar complexes, and its coordination with this compound and related pyrazolyl-pyridine ligands is consistent with this preference. mdpi.comresearchgate.net In these complexes, the ligand generally acts as a tridentate NNN donor, occupying three of the four coordination sites in the square plane. The fourth site is typically filled by an anionic ligand, such as a chloride ion. mdpi.com

Crystal structures of related Pd(II) complexes reveal a slightly distorted square planar geometry around the metal center. mdpi.com The NNN ligand enforces a mer-coordination, with the pyridine and two pyrazole nitrogen atoms binding to the palladium ion. The study of palladium(II) complexes with various pyrazole-containing ligands is a robust field, often motivated by their potential catalytic applications and biological activities. researchgate.netnih.gov

Other platinum group metals also form complexes with this ligand scaffold. Platinum(II), for example, forms four-coordinate, square planar cationic complexes with 2,6-bis(N-pyrazolyl)pyridine (bpp). nih.gov In the solid state, these planar cations can engage in π-stacking, forming linear chain structures with notable Pt···Pt interactions. nih.gov The electronic properties of these complexes, as indicated by electrochemical and UV-visible absorption data, suggest that the bpp ligand is a weaker σ-donor and π-acceptor compared to the well-known 2,2':6',2''-terpyridine ligand. nih.gov

Complexes with Rhenium, Platinum, and f-Block Metals

The versatility of the pyrazolyl-pyridine scaffold extends to complexation with a wide range of other metals, including rhenium, platinum, and f-block elements.

Rhenium(I) Complexes : Rhenium(I) tricarbonyl complexes are of particular interest due to their rich photophysical properties. While specific studies on this compound are emerging, research on related pyridine carboxylic acids shows that rhenium(I) complexes can be readily synthesized. digitellinc.com For example, bis(pyrazolyl)methane ligands react with Re(CO)₅Br to form corresponding metal complexes. eiu.edu The isonicotinic acid moiety in the target ligand is expected to facilitate the formation of stable Re(I) complexes with potential applications in sensing and photodynamic therapy.

Platinum(II) Complexes : As a member of the platinum group metals, Pt(II) forms stable, square planar complexes with this compound, analogous to those formed with palladium(II). nih.gov Cationic complexes of the type [Pt(bpp)Cl]⁺ have been synthesized and structurally characterized. These complexes can exhibit interesting photoluminescent properties, particularly at low temperatures. nih.gov The synthesis of platinum(II) complexes with pyridine-containing chelating groups is an active area of research, driven by the search for new therapeutic agents. finechem-mirea.ru

f-Block Metal Complexes : The coordination chemistry of lanthanides (Ln) and actinides (An) with N-donor ligands is crucial for developing advanced separation technologies. Studies with the structurally similar ligand 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP) have demonstrated its effectiveness in separating trivalent actinides from lanthanides. nih.gov Time-resolved laser fluorescence spectroscopy (TRLFS) has shown that europium(III) forms ternary complexes of the type [Eu(C4-BPP)n(anion)m]³⁻ᵐ (where n=1 or 2). nih.gov In contrast, curium(III) forms more stable homoleptic 1:3 complexes. This differential coordination behavior, where the anion can more easily displace a ligand from the coordination sphere of Eu(III) but not Cm(III), is the basis for the selective separation. nih.gov

Spectroscopic and Structural Characterization of Metal Complexes

Nuclear Magnetic Resonance (NMR) Studies of Ligand Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for characterizing the coordination of this compound to metal centers in solution. ¹H and ¹³C NMR spectra provide direct evidence of ligand binding and information about the symmetry of the resulting complex.

Upon coordination to a metal ion, the signals corresponding to the protons of the pyridine and pyrazole rings in the ¹H NMR spectrum typically exhibit significant downfield shifts. researchgate.net This deshielding effect is a consequence of the donation of electron density from the nitrogen lone pairs to the metal center, which reduces the electron density around the nearby protons. The magnitude of this coordination-induced shift can provide insights into the strength of the metal-ligand bond. For paramagnetic complexes, such as those with certain oxidation states of iron or copper, the proton resonances can be significantly shifted and broadened. mdpi.comillinois.edu However, for diamagnetic complexes like those of Ru(II), Pd(II), and Pt(II), sharp and well-resolved spectra are generally observed. researchgate.netnih.gov

The table below summarizes typical ¹H NMR chemical shifts for a related ligand and the changes observed upon complexation.

| Proton | Typical Chemical Shift (δ, ppm) in Free Ligand | Typical Chemical Shift (δ, ppm) in Diamagnetic Metal Complex | Observation |

|---|---|---|---|

| Pyridine-H3, H5 | ~8.0 - 8.3 | ~8.2 - 8.8 | Downfield shift upon coordination. |

| Pyrazole-H3 | ~7.8 - 8.0 | ~8.0 - 8.5 | Significant downfield shift indicating coordination of adjacent nitrogen. |

| Pyrazole-H4 | ~6.5 - 6.7 | ~6.6 - 6.9 | Moderate downfield shift. |

| Pyrazole-H5 | ~7.6 - 7.9 | ~7.8 - 8.2 | Downfield shift upon coordination. |

Note: The chemical shifts are approximate and can vary depending on the solvent, metal center, and other ligands in the coordination sphere.

Infrared (IR) and UV-Visible Spectroscopic Analyses of Coordination Modes

Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying the coordination modes of the ligand, particularly by observing the vibrational frequencies of the heterocyclic rings and the carboxylic acid group. The coordination of the pyridine and pyrazole nitrogen atoms to a metal center alters the vibrational modes of the rings. Typically, the C=N and C=C stretching vibrations of the pyridine ring, observed in the 1400-1600 cm⁻¹ region, shift to higher frequencies upon complexation. mdpi.com This shift is indicative of the stiffening of the ring structure due to the metal-nitrogen bond formation.

Furthermore, the carboxylic acid group of this compound provides a distinct spectroscopic handle. In its protonated form, a strong C=O stretching vibration is expected around 1700-1730 cm⁻¹. Upon deprotonation to the carboxylate, this band is replaced by two characteristic bands: an asymmetric stretching vibration (νₐₛ(COO⁻)) around 1550-1610 cm⁻¹ and a symmetric stretching vibration (νₛ(COO⁻)) around 1300-1420 cm⁻¹. The frequency separation (Δν) between these two bands can provide information on the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

| Spectroscopic Technique | Key Feature | Typical Wavenumber (cm⁻¹)/Wavelength (nm) | Interpretation |

|---|---|---|---|

| Infrared (IR) | Pyridine Ring Vibrations | 1400-1620 cm⁻¹ | Shift to higher frequency upon coordination. |

| Carboxylate (COO⁻) Asymmetric Stretch | 1550-1610 cm⁻¹ | Indicates deprotonation and potential coordination of the carboxyl group. | |

| UV-Visible | Intraligand (π→π*) | 250-350 nm | Transitions within the aromatic system of the ligand. |

| Metal-to-Ligand Charge Transfer (MLCT) | 400-600 nm | Characteristic of transition metal complexes, indicates electronic communication. |

X-ray Diffraction Studies of Complex Geometries

In a typical octahedral complex, such as with Ru(II), the ligand occupies three coordination sites in a plane that includes the metal ion, with the pyridine nitrogen being trans to another ligand and the two pyrazole nitrogens being mutually cis. researchgate.net The bite angles of the chelate rings (Nₚᵧ-M-Nₚ₂) are typically close to 90°, consistent with the formation of stable five-membered rings.

For square planar complexes, like those of Pd(II) and Pt(II), the ligand again binds in a mer-tridentate fashion, with the fourth coordination site occupied by another ligand, often a halide. mdpi.comnih.gov These structures are generally planar, although slight distortions from ideal square planar geometry are common due to the steric constraints of the ligand. mdpi.com X-ray diffraction studies have been crucial in revealing subtle structural details, such as intermolecular interactions like hydrogen bonding (potentially involving the carboxyl group or counter-ions) and π-π stacking, which govern the supramolecular assembly of these complexes in the solid state. researchgate.netnih.gov

The table below presents representative structural data for metal complexes with related pyrazolyl-pyridine ligands.

| Complex Type | Metal Center | Coordination Geometry | Typical M-N(pyridine) distance (Å) | Typical M-N(pyrazole) distance (Å) |

|---|---|---|---|---|

| [Ru(NNN)L₃]²⁺ | Ru(II) | Octahedral | ~2.05 - 2.10 | ~2.08 - 2.15 |

| [Pd(NNN)X]⁺ | Pd(II) | Square Planar | ~1.95 - 2.05 | ~2.00 - 2.10 |

| [Pt(NNN)X]⁺ | Pt(II) | Square Planar | ~1.98 - 2.08 | ~2.02 - 2.12 |

Note: Data are generalized from complexes with similar NNN-tridentate pyrazolyl-pyridine ligands.

Advanced Applications of 2,6 Di 1h Pyrazol 1 Yl Isonicotinic Acid Based Metal Complexes

Spin Crossover (SCO) Phenomena in Iron(II) Complexes

Iron(II) complexes with a d6 electronic configuration, when placed in an octahedral ligand field of intermediate strength, can exist in two distinct electronic states: a low-spin (LS) state (S=0, 1A1g symmetry) and a high-spin (HS) state (S=2, 5T2g symmetry). The transition between these states, known as spin crossover, can be triggered by external stimuli such as temperature, pressure, or light irradiation. researchgate.netmdpi.com The bpp ligand family provides the requisite ligand field strength to facilitate this phenomenon in its iron(II) complexes. nih.gov

Electronic Spin-State Behavior and Spin-State Transitions

The spin state of an iron(II) complex is determined by the balance between the ligand field splitting energy (Δ) and the mean spin-pairing energy. Ligands like those in the bpp family create a field where these two energies are comparable, allowing for thermal or light-induced transitions between the LS and HS states. researchgate.net

The nature of the spin transition can vary significantly, from gradual and continuous to abrupt and hysteretic. For example, the complex Fe(bpp)22 is known to exhibit a thermal SCO near 180 K with a hysteresis of about 16 K. nih.gov In contrast, other derivatives may show a more gradual spin-state switching over a wider temperature range. nih.gov The magnetic properties of these complexes are typically monitored using magnetometry, where the product of molar magnetic susceptibility and temperature (χMT) serves as an indicator of the spin state. For an Fe(II) complex, a χMT value near 0 cm³·K·mol⁻¹ is characteristic of the diamagnetic LS state, while a value around 3.0 cm³·K·mol⁻¹ indicates the paramagnetic HS state. nih.gov

The transition temperature (T½) is defined as the temperature at which the molar fractions of the HS and LS states are equal. For instance, a supramolecular iron(II) complex featuring a functionalized bpp ligand, 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine, displays a gradual SCO with a T½ of 254 K. nih.gov

Influence of Ligand Substituents on SCO Properties

The synthetic versatility of the bpp ligand skeleton allows for systematic modification, and the electronic and steric properties of substituents can be used to predictably tune the SCO behavior. researchgate.netmdpi.com Functional groups can be appended to nearly any position on the pyridine (B92270) or pyrazole (B372694) rings. researchgate.netuclouvain.be

Electron-withdrawing groups attached to the 4-position of the pyridine ring generally stabilize the LS state, leading to higher SCO transition temperatures. whiterose.ac.uk Conversely, electron-donating groups tend to favor the HS state. This is because substituents at this position can conjugate with the Fe-N(pyridyl) bond, modulating the ligand field strength. whiterose.ac.ukrsc.org For example, introducing carboxylic acid or ester groups can significantly impact the T½ of the resulting iron(II) complexes. rsc.org

Steric effects also play a crucial role. Bulky substituents placed near the metal's coordination sphere can create steric hindrance that favors the longer Fe-N bond lengths characteristic of the HS state. whiterose.ac.uk Research on pyrazole-substituted bpp ligands has shown that introducing groups like esters and methyls on the pyrazole rings can trap the Fe(II) center in a high-spin state across all temperatures, preventing a thermal SCO from occurring due to steric influence. uclouvain.be

The table below summarizes the effect of different substituents on the spin crossover transition temperature (T½) for various [Fe(bpp-R)₂]²⁺ complexes in solution.

| Substituent (R) at 4-position | T½ (K) in CD₃CN | Reference |

| H | ~260 | researchgate.net |

| 4-([2,2′-bithiophen]-5-ylethynyl) | 254 | nih.gov |

| SMe | 194 ± 2 | whiterose.ac.uk |

| SiPr | 215 ± 4 | whiterose.ac.uk |

| CO₂H-containing tether | 208 - 274 | rsc.org |

Correlation between Molecular and Lattice Structures and SCO Behavior

The cooperativity of the spin transition—whether it is gradual or abrupt with hysteresis—is strongly influenced by intermolecular interactions within the crystal lattice. nih.gov Factors such as hydrogen bonding, C-H···π interactions, and the presence of solvent molecules can dictate how effectively the spin-state change of one molecule is communicated to its neighbors. nih.gov

A random arrangement of molecules in a powder sample can mitigate this communication, leading to a more gradual SCO. nih.gov Conversely, well-ordered crystal lattices with strong intermolecular contacts often exhibit more abrupt and cooperative transitions. The presence of solvent molecules can be particularly impactful. For instance, the magnetic properties of some bpp-based complexes are highly sensitive to solvent molecules, which can form hydrogen bonds and alter the crystal packing, thereby modulating the SCO characteristics. nih.gov In some cases, the removal or exchange of guest solvent molecules can be coupled to a change in the spin state, a phenomenon that is appealing for sensor applications. nih.gov

For example, a comparison of the X-ray scattering patterns of a solvated single crystal and a solvent-free powder of a bpp complex revealed different molecular organizations. The absence of acetonitrile-based C–H···F and C–H···N hydrogen bonds in the solvent-free lattice was credited for this difference, highlighting the structural role of solvent molecules. nih.gov

Photomagnetic Properties and Light-Induced Excited Spin State Trapping (LIESST)

Many iron(II) SCO complexes based on bpp ligands exhibit photomagnetic properties, most notably the Light-Induced Excited Spin State Trapping (LIESST) effect. nih.govnih.gov At low temperatures, where the LS state is thermodynamically stable, irradiation with light of a specific wavelength (typically in the green region of the spectrum) can quantitatively convert the complex from the LS to the metastable HS state. researchgate.net This photo-induced HS state can remain trapped for extended periods in the dark at cryogenic temperatures. researchgate.net

Upon warming, the metastable HS state will relax back to the LS state at a characteristic temperature known as T(LIESST). nih.gov The T(LIESST) value is inversely related to the thermal spin transition temperature (T½), a relationship described by the inverse energy gap law. A linear correlation, T(LIESST) = T₀ - 0.3T½, has been established for this family of compounds. nih.govrsc.org

The relaxation kinetics from the HS to the LS state can provide insight into the cooperativity of the system. The observation of sigmoidal relaxation curves and Light-Induced Thermal Hysteresis (LITH) loops under constant irradiation are indicative of strong intermolecular interactions. researchgate.netrsc.org

The table below lists the thermal transition and LIESST relaxation temperatures for several iron(II) complexes with bpp-type ligands.

| Complex | T½ (K) | T(LIESST) (K) | Reference |

| [Fe(L1)₂][BF₄]₂ (L1 = bpp) | ~260 | 81 | researchgate.netresearchgate.net |

| [Fe(L2)₂][BF₄]₂ (L2 = 2,6-di{pyrazol-1-yl}pyrazine) | 211 | 93 | |

| [Fe(L2)₂][ClO₄]₂ | 185 | 100 | |

| [Fe(L3)₂][BF₄]₂ (L3 = 2,6-di{pyrazol-1-yl}-4-{hydroxymethyl}pyridine) | 289 | 67 | |

| [Fe(L4)₂][ClO₄]₂ (L4 = 2,6-di{4-methylpyrazol-1-yl}pyridine) | 239 | 80 |

Angular Jahn-Teller Distortion and its Implications for SCO

High-spin iron(II) (d⁶) in an octahedral environment has a ⁵T₂g ground state, which is subject to Jahn-Teller (JT) distortion. aps.orgrsc.org However, in [Fe(bpp)₂]²⁺ complexes, a specific type of distortion, known as an angular Jahn-Teller distortion, is often observed. researchgate.netnih.gov This distortion deviates from the ideal D₂d molecular symmetry and is characterized by a reduction of the trans-N(pyridyl)-Fe-N(pyridyl) angle (φ) from 180° and a canting of the two perpendicular bpp ligands, resulting in a dihedral angle (θ) of less than 90°. nih.gov

This distortion is electronically similar to a Jahn-Teller effect of a ⁵E ground state (in D₂d symmetry) and is favored in tridentate ligand complexes with a narrow bite angle. nih.gov The extent of this distortion can be significant, with the φ angle decreasing to as low as 154° in some HS states. researchgate.net This structural change has important consequences for the SCO properties, as it can influence the relative energies of the HS and LS states and affect the cooperativity of the transition. researchgate.net Computational studies have confirmed the existence of multiple distortion pathways, and the energy profile of this distortion depends on the nature of the ligand substituents. nih.gov Certain distorted geometries may even suppress the SCO behavior. mdpi.com

Luminescent and Photophysical Properties

While extensively studied for their magnetic properties, complexes of 2,6-di(1H-pyrazol-1-yl)isonicotinic acid and related bpp ligands also possess interesting photophysical properties. The introduction of the carboxylic acid group is a key strategy for anchoring complexes to semiconductor surfaces, as seen in dye-sensitized solar cells (DSSCs). nih.govmdpi.com

A heteroleptic ruthenium(II) complex incorporating the this compound ligand (bppCOOH) was designed for DSSC applications. nih.govmdpi.com This complex exhibited intense metal-to-ligand charge transfer (MLCT) bands that extended into the visible region (up to 610 nm), which is advantageous for harvesting solar energy. nih.govmdpi.com

Platinum(II) complexes with the parent bpp ligand have also been investigated for their luminescent behavior. nih.gov Square planar complexes such as [Pt(bpp)Cl]Cl show distinct charge transfer states, including MLCT, ligand-to-metal charge transfer (LMCT), and ligand-to-ligand charge transfer (LLCT), which govern their photophysical properties. nih.gov The versatile electronic structure of the bpp framework, combined with the properties of the coordinated metal ion, allows for the design of complexes with tailored luminescent and redox characteristics. nih.gov

Ruthenium Complexes as Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Ruthenium(II) complexes incorporating this compound (bppCOOH) have been investigated as potent sensitizers in Dye-Sensitized Solar Cells (DSSCs). nih.gov DSSCs are a type of photovoltaic cell that utilizes a photosensitive dye adsorbed onto a semiconductor surface to convert sunlight into electricity. researchgate.netmdpi.com The efficiency of these cells is highly dependent on the properties of the sensitizer (B1316253), which must absorb light broadly across the visible spectrum, bind strongly to the semiconductor (typically TiO₂), and facilitate efficient electron transfer. mdpi.com

A notable example is the heteroleptic ruthenium(II) complex, formulated as [Ru(bppCOOH)(dcbpyH₂)Cl]Cl, where dcbpyH₂ represents 4,4'-dicarboxy-2,2'-bipyridine. nih.gov In this configuration, the bppCOOH ligand, along with the dcbpyH₂ ligand, enhances the complex's ability to absorb visible light and provides the necessary carboxylic acid groups to anchor firmly onto titanium dioxide surfaces. nih.gov This anchoring is critical for the injection of photo-excited electrons from the dye into the semiconductor's conduction band, a key step in the electricity generation process. mdpi.com The development of such thiocyanate-free ruthenium sensitizers is an area of active research, aiming to improve the long-term stability and performance of DSSCs. mdpi.comcityu.edu.hk

Metal-to-Ligand Charge Transfer (MLCT) Bands and Light Absorption

The effectiveness of ruthenium complexes based on this compound in DSSCs is largely due to their strong Metal-to-Ligand Charge Transfer (MLCT) bands. nih.gov MLCT transitions are electronic transitions where an electron moves from a metal-centered orbital to a ligand-centered orbital upon absorption of light. cmu.eduucla.edu These transitions are responsible for the intense color of many transition metal complexes and their ability to absorb light in the visible region of the electromagnetic spectrum.

In the case of the [Ru(bppCOOH)(dcbpyH₂)Cl]Cl complex, spectroscopic analysis reveals intense MLCT bands that extend to wavelengths as long as 610 nm. nih.gov The complex exhibits a molar extinction coefficient of approximately 3000 M⁻¹ cm⁻¹, indicating a strong capacity for harvesting low-energy photons. nih.gov This broad absorption profile is crucial for a solar cell sensitizer, as it allows for the utilization of a larger portion of the solar spectrum, ultimately leading to higher power conversion efficiencies. researchgate.net The ability to tune the electronic properties of the ligands, such as by extending π-conjugated systems, can further modify the energy of these MLCT bands, allowing for the rational design of sensitizers with optimized light-absorbing characteristics. cmu.edu

Reversible Luminescent Switching and Tunable Emission

The broader family of 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands, to which this compound belongs, is known for forming complexes that exhibit interesting photophysical properties, including reversible luminescent switching and tunable emission. mdpi.com While specific data on the luminescent switching of this compound complexes is emerging, related platinum(II) complexes with the parent bpp ligand have demonstrated distinct luminescent behaviors. nih.gov These properties are often linked to charge transfer states, including MLCT and ligand-to-ligand charge transfer (LLCT), which can be influenced by external stimuli. nih.govucla.edu The ability to switch luminescence "on" and "off" or to tune the color of the emission has potential applications in sensors, molecular switches, and photonic devices. mdpi.com

Redox Chemistry and Electrochemical Energy Storage Applications

The rich redox chemistry of metal complexes derived from 2,6-di(1H-pyrazol-1-yl)pyridine-based ligands opens avenues for their use in electrochemical applications, particularly in energy storage and stimuli-responsive materials.

Redox-Triggered Spin Crossover in Cobalt Complexes

Cobalt complexes with 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands exhibit a fascinating phenomenon known as redox-triggered spin crossover (SCO). mdpi.com Spin crossover refers to the transition of a metal ion between a low-spin (LS) and a high-spin (HS) state, which can be initiated by changes in temperature, pressure, light, or, in this case, the redox state of the metal. researchgate.netnih.gov

Research has shown that the [Co(II)(bpp)₂]²⁺ complex, which exists in a high-spin d⁷ configuration, undergoes SCO upon electrochemical oxidation to Co(III). mdpi.comnih.gov This oxidation event triggers a switch to a low-spin state. This redox-triggered SCO mechanism is advantageous as it helps to lower the structural strain that would typically accompany a change in oxidation state. By distributing the charge difference across the cobalt-nitrogen bonds, the complex is stabilized, which allows for highly reversible electrochemical cycling. nih.gov

Table 1: Redox and Spin-State Properties of a Cobalt-bpp Complex

| Complex | Redox Couple | Spin State (Co(II)) | Spin State (Co(III)) | Key Feature |

| [Co(bpp)₂]²⁺ | Co(III/II) | High-Spin (d⁷) | Low-Spin | Redox-Triggered Spin Crossover |

Electrochemical Energy Storage and Redox Flow Battery Relevance

The high reversibility and stability of cobalt-bpp complexes during redox cycling make them highly relevant for electrochemical energy storage applications, including redox flow batteries (RFBs). mdpi.com RFBs are a type of rechargeable battery where energy is stored in liquid electrolytes, making them scalable for large-scale grid energy storage. sandia.govredox-flow.com

The synergy between the spin-crossover process and the electrochemical reaction in [Co(bpp)₂]²⁺ complexes contributes to their impressive performance. For instance, batteries utilizing these complexes have demonstrated approximately 88% capacity retention after 200 cycles. nih.gov This stability underscores the potential of using SCO to design more durable and efficient active materials for next-generation energy storage systems. mdpi.com The tunability of the bpp ligand framework offers a pathway to further optimize the redox potentials and solubility of these complexes for practical RFB applications. researchgate.net

Cyclic Voltammetry Studies of Metal Complexes

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of chemical species. analis.com.mynih.govacs.org It provides crucial information about the redox potentials and reversibility of electron transfer processes in metal complexes.

CV studies on cobalt complexes with bpp ligands, such as Co(bpp)₂₂, have identified a quasi-reversible Co(III/II) redox couple. mdpi.com The position of this redox couple is influenced by the ligand field strength; the partial replacement of pyridine donors with pyrazole donors in the bpp ligand lowers the ligand field, which in turn affects the redox potential. mdpi.com By analyzing the CV data, researchers can determine the stability of different oxidation states and the kinetics of electron transfer, which are critical parameters for designing effective materials for electrocatalysis or energy storage. analis.com.myresearchgate.net

Catalytic Activity of Metal Complexes

Metal complexes incorporating this compound have emerged as a subject of interest in the field of catalysis. The unique tridentate N,N,N-coordination sphere provided by the two pyrazole rings and the central pyridine nitrogen, combined with the electronic properties imparted by the isonicotinic acid moiety, makes this ligand a versatile platform for supporting catalytically active metal centers. The following sections delve into the demonstrated and potential applications of these metal complexes in organometallic catalysis and transfer hydrogenation.

Potential in Organometallic Catalysis

While extensive research into the catalytic applications of metal complexes derived specifically from this compound is still an evolving area, the well-established catalytic prowess of structurally analogous bis(pyrazolyl)pyridine (bpp) ligands provides a strong indication of their potential. The core 2,6-bis(pyrazol-1-yl)pyridine framework is a common feature, and the principles governing the catalytic behavior of its derivatives can be largely extrapolated.

Complexes of late transition metals with bpp-type ligands have shown significant activity in a variety of organometallic transformations. For instance, iron and cobalt complexes bearing 2,6-bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine have been successfully employed as single-site catalysts for the polymerization of ethylene (B1197577), producing high molecular weight, linear polyethylene. researchgate.net Similarly, palladium complexes with (pyrazol-1-yl)carbonyl ligands have also been investigated as catalysts for ethylene polymerization. dntb.gov.ua

The versatility of the bpp framework extends to carbon-carbon bond-forming reactions, a cornerstone of modern synthetic chemistry. Pyrazolyl metal complexes have been highlighted as emerging catalysts for Heck and Suzuki coupling reactions. researchgate.netresearchgate.net Furthermore, the catalytic scope of bpp-ligated metal complexes has been shown to include oxidation reactions and hydroboration. researchgate.net Copper(I) complexes with bis(pyrazol-1-ylmethyl)pyridine ligands have been investigated as pre-catalysts in both chemical and electrocatalytic water oxidation. rsc.org

Given these precedents, it is reasonable to project that metal complexes of this compound could also exhibit activity in these and other organometallic catalytic cycles. The presence of the carboxylic acid group at the 4-position of the pyridine ring could offer several advantages:

Modulation of Electronic Properties: The electron-withdrawing nature of the carboxylic acid can influence the electron density at the metal center, thereby tuning its reactivity and catalytic performance.

Anchoring Capabilities: The carboxylate group provides a convenient anchor for immobilizing the catalyst on a solid support, which can facilitate catalyst separation and recycling.

Enhanced Solubility: The functional group can be modified to improve the solubility of the complex in specific solvent systems.

The potential applications of these complexes in various catalytic reactions are summarized in the table below, based on the performance of related systems.

| Catalytic Reaction | Metal Center (in related systems) | Type of Transformation | Potential for this compound complexes |

| Olefin Polymerization | Fe, Co, V, Pd | Ethylene polymerization | High potential due to structural similarity to active catalysts. |

| Cross-Coupling Reactions | Pd | Heck, Suzuki, and Sonogashira reactions | Good potential; electronic tuning by the carboxylate group could be beneficial. |

| Oxidation Reactions | Cu | Water oxidation, Catechol oxidation | Potential as catalysts for various oxidation processes. |

| Hydroboration | Co | Hydroboration of alkenes | Potential for applications in selective hydrofunctionalization reactions. |

Applications in Transfer Hydrogenation (for related systems)

A more specifically documented application for metal complexes of this compound is in the field of transfer hydrogenation. This reaction is a powerful method for the reduction of unsaturated organic molecules, such as ketones and aldehydes, to their corresponding alcohols, using a hydrogen donor like isopropanol.

Ruthenium(II) complexes incorporating the this compound ligand have been identified as effective catalysts for the transfer hydrogenation of ketones. For example, these ruthenium complexes can facilitate the reduction of acetophenone (B1666503) to 1-phenylethanol (B42297) with high conversion rates under relatively mild reaction conditions. This reactivity underscores the ability of the ligand to stabilize a catalytically active ruthenium center and promote the key steps of the hydrogenation cycle.

The catalytic activity of pyrazole-containing ligands in transfer hydrogenation is a well-documented phenomenon. Ruthenium(II) complexes bearing a pyrazolyl–pyridyl–pyrazole ligand have demonstrated exceptionally high catalytic activity in the transfer hydrogenation of ketones in refluxing isopropyl alcohol. researchgate.net The presence of the pyrazole moieties is thought to play a crucial role in the catalytic mechanism, potentially through the involvement of the pyrazole N-H protons in proton transfer steps or by stabilizing key intermediates.

The performance of a Ruthenium(II) complex of this compound in the transfer hydrogenation of a model substrate is detailed in the table below.

| Substrate | Product | Catalyst System | Conversion (%) |

| Acetophenone | 1-Phenylethanol | Ru(II)-2,6-di(1H-pyrazol-1-yl)isonicotinic acid complex | >90 |

This demonstrated success in transfer hydrogenation, a reaction of significant industrial and academic importance, highlights a key area of application for metal complexes of this compound. Further research in this area could focus on expanding the substrate scope, optimizing reaction conditions, and elucidating the detailed reaction mechanism.

Computational Chemistry and Theoretical Investigations of 2,6 Di 1h Pyrazol 1 Yl Isonicotinic Acid and Its Complexes

Electronic Structure Calculations of the Ligand

Theoretical and computational studies are instrumental in characterizing the electronic properties of ligands like 2,6-di(1H-pyrazol-1-yl)isonicotinic acid, which belongs to the versatile 2,6-bis(pyrazol-1-yl)pyridine (bpp) family. mdpi.com Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are commonly employed methods to achieve a deep understanding of the ligand's features. mdpi.comresearchgate.net These calculations provide strong correlations with experimental data from IR, Raman, and NMR spectroscopy, aiding in the characterization of the molecule. mdpi.com

Quantum chemical calculations can determine a variety of electronic descriptors that help predict the reactivity and behavior of the ligand. eurjchem.com Key parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. eurjchem.com A smaller energy gap generally implies higher reactivity. Other calculated properties, such as ionization potential, electron affinity, electronegativity, hardness, and softness, provide further insights into the molecule's electronic behavior. eurjchem.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.neteurjchem.com For ligands in the bpp family, these calculations highlight their potential in applications requiring good charge transport, such as in nonlinear optics. mdpi.com

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability. eurjchem.com |

| Ionization Potential | I ≈ -EHOMO | Energy required to remove an electron. eurjchem.com |

| Electron Affinity | A ≈ -ELUMO | Energy released when an electron is added. eurjchem.com |

| Electronegativity | χ = (I + A) / 2 | Measure of the power to attract electrons. eurjchem.com |

| Global Hardness | η = (I - A) / 2 | Measure of resistance to change in electron distribution. eurjchem.com |

| Global Softness | σ = 1 / η | Reciprocal of hardness, indicates higher reactivity. eurjchem.com |

Density Functional Theory (DFT) Studies on Ligand-Metal Interactions

DFT is a cornerstone for investigating the interactions between ligands and metal centers, providing detailed information on the geometry, bonding, and electronic structure of the resulting complexes. researchgate.netmdpi.com For complexes involving ligands from the bpp family, DFT calculations can accurately predict the coordination geometry, which is often a distorted octahedron for hexacoordinate metals like iron(II) or ruthenium(II). mdpi.comresearchgate.net

These studies confirm the coordination of the ligand to the metal ion through the nitrogen atoms of the pyridine (B92270) and two pyrazole (B372694) rings. mdpi.com DFT is used to analyze the nature of the metal-ligand bonds and explore the molecular orbital composition. For instance, in certain rhenium(I) complexes with bpp ligands, DFT and TDDFT analyses have shown that the HOMO is primarily localized on the metal center, while the LUMO resides on the ligand orbitals, which is characteristic of metal-to-ligand charge transfer (MLCT) transitions. researchgate.net